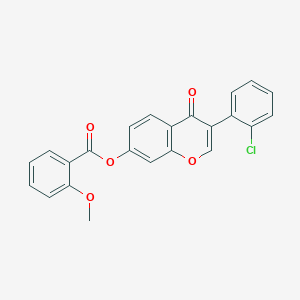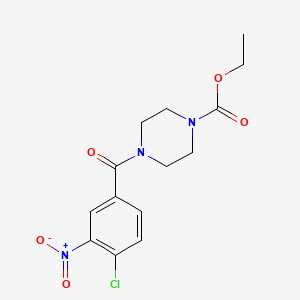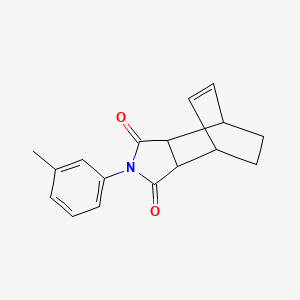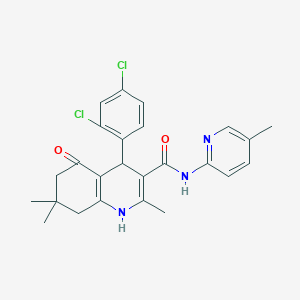
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is investigated for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,6-dichloro-2-methoxybenzoate
- 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate
Uniqueness
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is unique due to its specific substitution pattern and the presence of both the chromen-4-one core and the 2-methoxybenzoate ester group
Eigenschaften
Molekularformel |
C23H15ClO5 |
|---|---|
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-9-5-3-7-17(20)23(26)29-14-10-11-16-21(12-14)28-13-18(22(16)25)15-6-2-4-8-19(15)24/h2-13H,1H3 |
InChI-Schlüssel |
LHJCOHFESRJMHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 5-{[(4-fluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11650060.png)


![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650070.png)
![3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11650071.png)
![5-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11650073.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11650074.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11650080.png)
![2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11650091.png)
![2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11650096.png)
![N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11650104.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B11650119.png)

